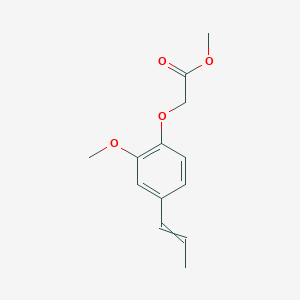![molecular formula C22H28O6 B12431674 [(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)
[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.1?,?.0(1),(1)(1).0(2),?]octadecan-7-yl acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate pentacyclic framework, which includes multiple functional groups such as hydroxyl, methylidene, and acetate groups. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry and medicinal research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.1?,?.0(1),(1)(1).0(2),?]octadecan-7-yl acetate typically involves multi-step organic reactions. The initial steps often include the formation of the pentacyclic core through cyclization reactions, followed by the introduction of functional groups via selective oxidation, reduction, and substitution reactions. Specific reagents and catalysts are employed to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to scale up the production process. Additionally, purification methods like chromatography and recrystallization are employed to isolate the final product.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups present in the structure can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis
Biology: In biological research, the compound’s reactivity can be harnessed to study enzyme mechanisms and protein-ligand interactions. Its structural features may also be explored for developing enzyme inhibitors or activators.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery. Its ability to interact with biological targets could lead to the development of new therapeutic agents for various diseases.
Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group diversity make it suitable for various applications, including polymer synthesis and surface modification.
作用機序
The mechanism of action of (1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.1?,?.0(1),(1)(1).0(2),?]octadecan-7-yl acetate involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, leading to changes in their activity or function. For example, the hydroxyl group may participate in hydrogen bonding, while the acetate group can undergo hydrolysis to release acetic acid, which can further modulate biological pathways.
類似化合物との比較
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares some structural similarities with the target compound, particularly in the presence of multiple functional groups and a cyclic framework.
Uniqueness: The uniqueness of (1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.1?,?.0(1),(1)(1).0(2),?]octadecan-7-yl acetate lies in its intricate pentacyclic structure and the presence of diverse functional groups. This combination of features imparts distinct reactivity and potential for various scientific applications, setting it apart from other similar compounds.
特性
分子式 |
C22H28O6 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15-17,19,25H,1,5-9H2,2-4H3/t12?,13?,15?,16?,17?,19?,21-,22-/m1/s1 |
InChIキー |
DCULYKVTBAXAER-XESDGNJPSA-N |
異性体SMILES |
CC(=O)OC1C(=C)C2CCC3[C@]1(C2)C(=O)C(C4[C@]35COC(C4(C)C)CC5=O)O |
正規SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(C4C35COC(C4(C)C)CC5=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


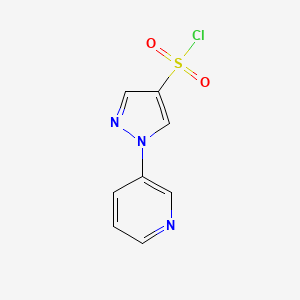
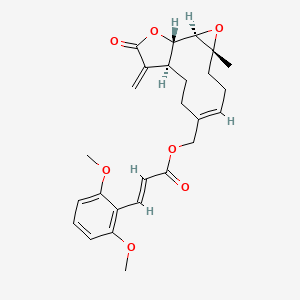
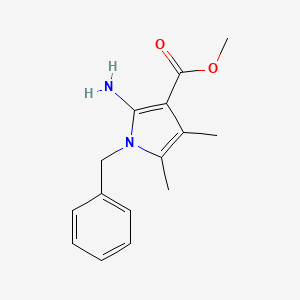
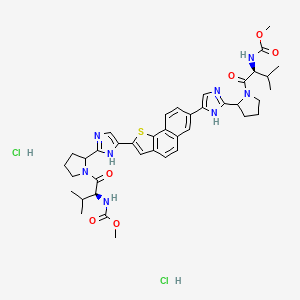
![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)

![2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12431622.png)
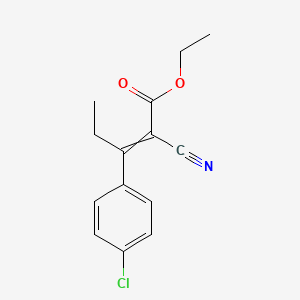
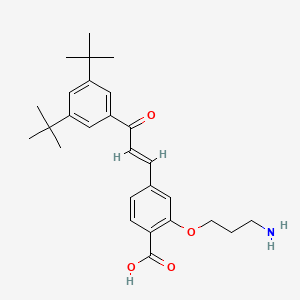
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12431640.png)
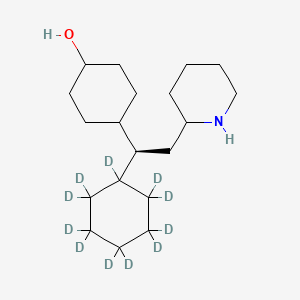
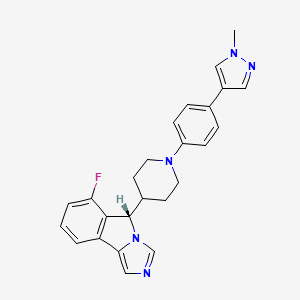
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)
